molecular formula C17H20N4O2 B6797766 N-[3-(1H-pyrazol-5-yl)phenyl]-7-oxa-2-azaspiro[3.5]nonane-2-carboxamide

N-[3-(1H-pyrazol-5-yl)phenyl]-7-oxa-2-azaspiro[3.5]nonane-2-carboxamide

Cat. No.: B6797766
M. Wt: 312.37 g/mol
InChI Key: UHLYFLSZDDIWOM-UHFFFAOYSA-N
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Description

N-[3-(1H-pyrazol-5-yl)phenyl]-7-oxa-2-azaspiro[3.5]nonane-2-carboxamide is a complex organic compound featuring a pyrazole ring, a phenyl group, and a spirocyclic structure. This compound is of significant interest in medicinal chemistry due to its potential biological activities and unique structural features.

Properties

IUPAC Name

N-[3-(1H-pyrazol-5-yl)phenyl]-7-oxa-2-azaspiro[3.5]nonane-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N4O2/c22-16(21-11-17(12-21)5-8-23-9-6-17)19-14-3-1-2-13(10-14)15-4-7-18-20-15/h1-4,7,10H,5-6,8-9,11-12H2,(H,18,20)(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UHLYFLSZDDIWOM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC12CN(C2)C(=O)NC3=CC=CC(=C3)C4=CC=NN4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-(1H-pyrazol-5-yl)phenyl]-7-oxa-2-azaspiro[3.5]nonane-2-carboxamide typically involves multiple steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized via the reaction of hydrazine with a 1,3-diketone under acidic or basic conditions.

    Attachment of the Phenyl Group: The phenyl group is introduced through a coupling reaction, such as a Suzuki or Heck reaction, using appropriate catalysts and conditions.

    Construction of the Spirocyclic Structure: The spirocyclic structure is formed by a cyclization reaction, often involving a nucleophilic substitution or ring-closing metathesis.

    Final Coupling: The final step involves coupling the pyrazole-phenyl intermediate with the spirocyclic amine under conditions that promote amide bond formation, such as using carbodiimide coupling agents.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the pyrazole ring, using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be performed on the carbonyl group using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, or chromium trioxide in acidic or basic media.

    Reduction: Lithium aluminum hydride, sodium borohydride, or catalytic hydrogenation.

    Substitution: Nitrating mixture (HNO₃/H₂SO₄), halogens (Cl₂, Br₂) in the presence of a Lewis acid catalyst.

Major Products

    Oxidation: Oxidized derivatives of the pyrazole ring.

    Reduction: Reduced amide or alcohol derivatives.

    Substitution: Nitro or halogenated phenyl derivatives.

Scientific Research Applications

N-[3-(1H-pyrazol-5-yl)phenyl]-7-oxa-2-azaspiro[3.5]nonane-2-carboxamide has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator due to its unique structural features.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory, anticancer, and antimicrobial activities.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or catalysts.

Mechanism of Action

The mechanism of action of N-[3-(1H-pyrazol-5-yl)phenyl]-7-oxa-2-azaspiro[3.5]nonane-2-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrazole ring can participate in hydrogen bonding and π-π interactions, while the spirocyclic structure provides rigidity and spatial orientation, enhancing binding affinity and specificity. The compound may modulate biological pathways by inhibiting or activating key proteins involved in disease processes.

Comparison with Similar Compounds

Similar Compounds

  • N-[3-(1H-pyrazol-5-yl)phenyl]-7-oxa-2-azaspiro[3.5]nonane-2-carboxamide
  • N-[3-(1H-pyrazol-3-yl)phenyl]-7-oxa-2-azaspiro[3.5]nonane-2-carboxamide
  • N-[3-(1H-pyrazol-4-yl)phenyl]-7-oxa-2-azaspiro[3.5]nonane-2-carboxamide

Uniqueness

The uniqueness of this compound lies in the position of the pyrazole ring and the specific spirocyclic structure, which can significantly influence its biological activity and chemical reactivity. Compared to its analogs, this compound may exhibit different binding affinities, selectivities, and pharmacokinetic properties, making it a valuable candidate for further research and development.

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